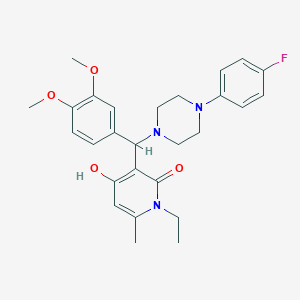

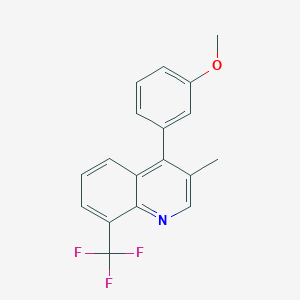

![molecular formula C22H22N2O2 B2354082 (E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one CAS No. 70238-71-0](/img/structure/B2354082.png)

(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

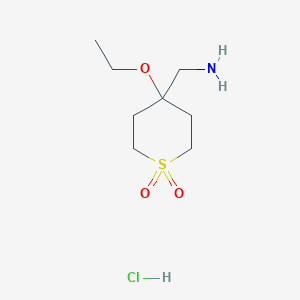

This compound is a type of chalcone, which is a class of organic compounds with the molecular formula C15H12O . Chalcones consist of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system .

Synthesis Analysis

Chalcones are usually synthesized by the Claisen-Schmidt condensation of an aromatic aldehyde and an aromatic ketone under basic conditions . The synthesis process involves the formation of a carbon-carbon double bond (C=C) by the elimination of water .Molecular Structure Analysis

The molecular structure of chalcones is characterized by the presence of a carbonyl group (C=O) and an alpha-beta unsaturated system . The presence of conjugated double bonds can result in interesting optical and electronic properties .Chemical Reactions Analysis

Chalcones can undergo a variety of chemical reactions due to the presence of the reactive alpha-beta unsaturated carbonyl system . They can participate in nucleophilic addition reactions, cycloaddition reactions, and can act as precursors to other important classes of compounds in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of chalcones can vary widely depending on the substituents on the aromatic rings . Factors such as polarity, solubility, melting point, and boiling point can all be influenced by these substituents .Applications De Recherche Scientifique

Molecular Structure and Conformation Analysis

- In a study examining cinnarizinium fumarate, a similar compound, the focus was on molecular structure, including the conformation of the piperazine ring, and intermolecular interactions such as hydrogen bonding (Kavitha et al., 2012).

Synthesis and Pharmacological Evaluation

- Research on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which includes similar structural components, involved the synthesis and evaluation of antidepressant and antianxiety activities (Kumar et al., 2017).

Dopamine Receptor Interaction

- A study on substituted 1-[2-(diphenylmethoxy)ethyl]piperazines investigated their affinity to dopamine receptors, providing insights into dopaminergic activity and structural requirements for binding to these receptors (Zee & Hespe, 1985).

Catalyzed Synthesis Methods

- Research on flunarizine, a related compound, focused on its regioselective metal-catalyzed amination, highlighting the synthesis process and its applications in treating various medical conditions (Shakhmaev et al., 2016).

Pharmacological Activity Analysis

- The pharmacological activity of a structurally similar compound, 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, was studied for its affinity to serotonin receptors, offering a parallel to the potential pharmacological applications of the subject compound (Kossakowski et al., 2008).

Molecular and Crystal Structure Studies

- Research on cinnarizinium picrate, a compound similar in structure, provided insights into its molecular and crystal structure, including conformations and hydrogen bonding patterns (Song et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c25-21(13-11-19-7-3-1-4-8-19)23-15-17-24(18-16-23)22(26)14-12-20-9-5-2-6-10-20/h1-14H,15-18H2/b13-11+,14-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJXEYFQINJMMS-PHEQNACWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C=CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N(CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2353999.png)

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)

![8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354010.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)